
3-Ethyl-7-methoxy-8-(morpholinomethyl)flavone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-7-methoxy-8-(morpholinomethyl)flavone hydrochloride is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-methoxy-8-(morpholinomethyl)flavone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2’-hydroxyacetophenone and corresponding aldehydes.
Condensation Reaction: These starting materials undergo a condensation reaction to form 2’-hydroxydihydrochalcones.
Oxidation: The flavanones are further oxidized to yield flavones.
Functionalization: The flavone core is then functionalized with ethyl, methoxy, and morpholinomethyl groups through various substitution reactions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for enhanced stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-7-methoxy-8-(morpholinomethyl)flavone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone core to flavanones or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine (I2) and other strong oxidants.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles or electrophiles can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxidized flavones, reduced flavanones, and substituted derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
3-Ethyl-7-methoxy-8-(morpholinomethyl)flavone hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Ethyl-7-methoxy-8-(morpholinomethyl)flavone hydrochloride involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.
Anticancer Properties: The compound induces apoptosis in cancer cells by targeting specific kinases and receptor tyrosine kinases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5,4’-Trihydroxy-7-methoxyflavone: Known for its antioxidant activity.
3,5,8-Trihydroxy-7,4’-dimethoxyflavone: Exhibits anti-inflammatory properties.
5,4’-Dihydroxy-7-methoxyflavanone: Has potential anticancer effects.
Uniqueness
3-Ethyl-7-methoxy-8-(morpholinomethyl)flavone hydrochloride is unique due to its specific functional groups, which enhance its solubility, stability, and biological activity compared to other flavonoids .
Eigenschaften
CAS-Nummer |
67238-81-7 |
|---|---|
Molekularformel |
C23H26ClNO4 |
Molekulargewicht |
415.9 g/mol |
IUPAC-Name |
3-ethyl-7-methoxy-8-(morpholin-4-ium-4-ylmethyl)-2-phenylchromen-4-one;chloride |
InChI |
InChI=1S/C23H25NO4.ClH/c1-3-17-21(25)18-9-10-20(26-2)19(15-24-11-13-27-14-12-24)23(18)28-22(17)16-7-5-4-6-8-16;/h4-10H,3,11-15H2,1-2H3;1H |
InChI-Schlüssel |
UKGBQYPGJAHBNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(OC2=C(C1=O)C=CC(=C2C[NH+]3CCOCC3)OC)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


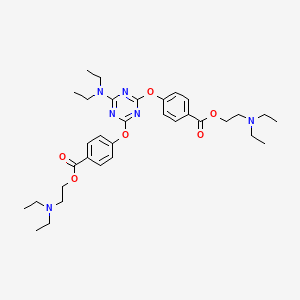

![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl 2-hydroxypropanoate](/img/structure/B13771417.png)
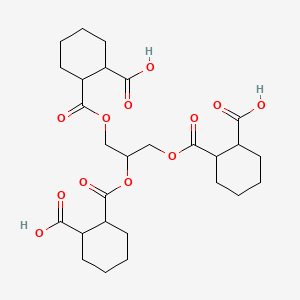
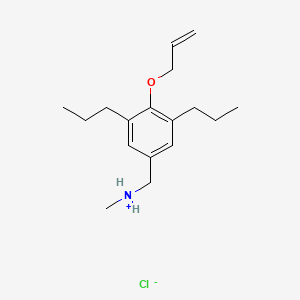
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)
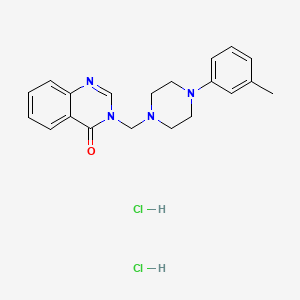
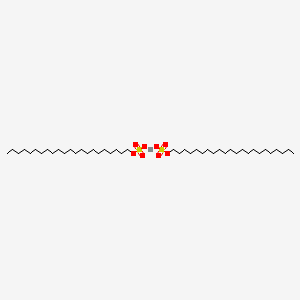
![dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride](/img/structure/B13771466.png)
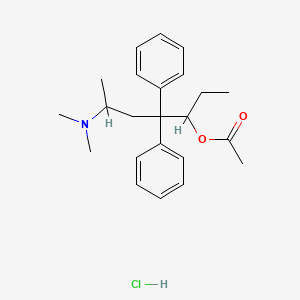
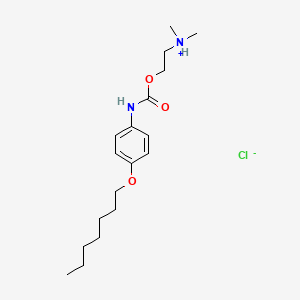
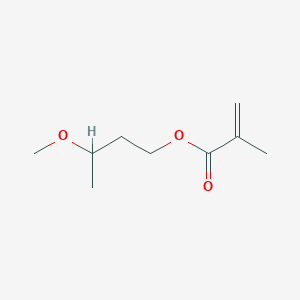
![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
